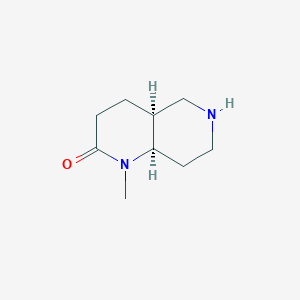

cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one: is a chemical compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group and an octahydro configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the hydrogenation of a naphthyridine precursor under specific conditions to achieve the desired octahydro configuration. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent quality control measures are essential to obtain the compound in its desired form and purity.

Chemical Reactions Analysis

Types of Reactions

cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Further reduction can lead to more saturated analogs.

Substitution: The methyl group and other positions on the naphthyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like Pd/C or platinum oxide (PtO2) with hydrogen gas.

Substitution: Various electrophiles and nucleophiles under appropriate conditions, such as halogenation with N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one can be compared with other naphthyridine derivatives, such as:

1,6-Naphthyridine: The parent compound without the octahydro configuration.

1-Methylnaphthyridine: Similar structure but lacks the octahydro configuration.

Octahydro-1,6-naphthyridine: Lacks the methyl group.

The uniqueness of this compound lies in its specific combination of the octahydro configuration and the presence of a methyl group, which can influence its chemical reactivity and biological activity.

Biological Activity

Cis-1-Methyloctahydro-1,6-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological potential.

Chemical Structure

The compound features a bicyclic structure, characterized by a naphthyridine core with specific substituents that influence its biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that derivatives of naphthyridin-2(1H)-ones exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that naphthyridine derivatives possess significant antibacterial and antifungal properties.

- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents.

- Inhibition of Enzymatic Activity : Compounds in this class have been evaluated for their ability to inhibit enzymes such as monoamine oxidase (MAO) and cholinesterases, which are relevant in neurodegenerative diseases.

1. Antimicrobial Activity

A study published in 2021 highlighted the antimicrobial efficacy of various naphthyridine derivatives. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at low concentrations.

| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |

|---|---|---|

| This compound | 8 | 16 |

2. Anticancer Activity

The anticancer properties of this compound were evaluated using various human cancer cell lines. The compound showed significant cytotoxicity with IC50 values indicating its effectiveness in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.4 |

| MCF-7 | 7.8 |

| A549 | 6.3 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

3. Enzyme Inhibition

Inhibitory assays against MAO A and B showed that this compound has a selective inhibitory effect on MAO B, with an IC50 value around 0.5 µM. This selectivity is crucial for developing treatments for conditions like depression and Parkinson's disease.

Structure–Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Substituents at specific positions on the naphthyridine ring play a significant role in modulating its pharmacological effects. For instance:

- Substitution at N1 : Methyl groups enhance antibacterial activity.

- Positioning of Functional Groups : The presence of electron-withdrawing or donating groups can significantly alter enzyme inhibition profiles.

Case Studies

Several case studies have focused on the synthesis and evaluation of naphthyridine derivatives:

Case Study 1: Synthesis and Evaluation

A study reported the synthesis of various naphthyridine derivatives through a novel synthetic pathway involving cyclization reactions. The synthesized compounds were evaluated for their biological activities, confirming the promising potential of this compound as an effective antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in animal models of neurodegeneration. Results indicated that treatment with this compound led to reduced neuronal death and improved behavioral outcomes in models of Alzheimer's disease.

Properties

IUPAC Name |

(4aS,8aR)-1-methyl-3,4,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11-8-4-5-10-6-7(8)2-3-9(11)12/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOXGMBPBCDYNB-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCNCC2CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CCNC[C@@H]2CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.